Crystal Engineering: N1-Methylation Ablates N-H Donor, Alters Intermolecular Packing and π-Stacking Geometry
The target compound, Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, lacks the N-H hydrogen bond donor present in its unmethylated analog, Methyl 1H-1,2,3-triazole-4-carboxylate. This structural difference alters the primary intermolecular interaction from N-H⋯O hydrogen bonds to C-H⋯O hydrogen bonds [1]. Additionally, the centroid-to-centroid distance for π-π stacking is 3.685–3.697 Å for the N1-methylated compound [1], compared to 3.882 Å for the unmethylated analog [2].
| Evidence Dimension | Intermolecular Hydrogen Bond Type and π-π Stacking Distance |
|---|---|
| Target Compound Data | C-H⋯O hydrogen bonds; centroid–centroid distances = 3.685(2) and 3.697(2) Å |
| Comparator Or Baseline | Methyl 1H-1,2,3-triazole-4-carboxylate (unmethylated analog): N-H⋯O hydrogen bonds; centroid–centroid distance = 3.882 Å |
| Quantified Difference | Change from N-H⋯O to C-H⋯O hydrogen bonding; π-π stacking distance shortened by 0.185–0.197 Å (approximately 5% reduction) |
| Conditions | Single-crystal X-ray diffraction at 100 K (target) and room temperature (comparator) |
Why This Matters
This impacts crystal morphology, solubility, and solid-state stability, which are critical parameters in pharmaceutical formulation and materials science.
- [1] F. Nawaz Khan, K. Prabakaran, S. Mohana Roopan, Venkatesha R. Hathwar, Mehmet Akkurt. Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E. 2010;66(Pt 6):o1468. View Source
- [2] Methyl 1H-1,2,3-triazole-4-carboxylate. Crystal Structure. Semantic Scholar. 2009. View Source
